An In-depth Technical Guide to p-Menthane-1,2,8-triol: Chemical Structure, Properties, and Biological Context
An In-depth Technical Guide to p-Menthane-1,2,8-triol: Chemical Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-1,2,8-triol is a monoterpenoid, a class of naturally occurring compounds that are major constituents of many essential oils. As a derivative of the p-menthane backbone, which also forms the basis for well-known compounds like menthol and limonene, p-menthane-1,2,8-triol holds potential for investigation in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and occurrence, alongside generalized experimental protocols for its synthesis and isolation. Due to the limited publicly available data on the specific biological activities of p-menthane-1,2,8-triol, this guide also presents a comparative analysis of the well-documented activities of the structurally related compound, p-menthane-3,8-diol (PMD), to offer a contextual understanding for researchers.
Chemical Identity and Structure
The precise identification and structural elucidation of a molecule are fundamental to any scientific investigation. p-Menthane-1,2,8-triol is systematically named according to IUPAC nomenclature, and its identity is further confirmed by its unique CAS number.
IUPAC Name: 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol[1]
Synonyms: (1R,2R,4S)-p-Menthane-1,2,8-triol, HPMCD compound[1]
CAS Number: 62014-81-7[2]
The molecular structure of p-menthane-1,2,8-triol is characterized by a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group at position 1 and a 2-hydroxypropyl group at position 4. The triol functionality arises from hydroxyl groups at positions 1, 2, and 8.
Stereochemistry: The p-menthane-1,2,8-triol molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers. The specific spatial arrangement of the hydroxyl groups and the methyl and 2-hydroxypropyl substituents significantly influences the molecule's physical, chemical, and biological properties. One of the identified stereoisomers is (1R,2R,4S)-p-menthane-1,2,8-triol. A detailed investigation into the synthesis and characterization of the four (4R)-p-menthane-1,2,8-triols has been reported, highlighting the importance of stereochemistry in this class of compounds[3].
Physicochemical Properties
A thorough understanding of the physicochemical properties of p-menthane-1,2,8-triol is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [2][4] |
| Molecular Weight | 188.26 g/mol | [2][4] |
| Physical Description | Oil | [5] |
| Boiling Point | 287.5 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 131.8 ± 16.4 °C | [2] |
| LogP | 0.16 | [2] |
| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [2] |
| Refractive Index | 1.521 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
Natural Occurrence and Isolation
p-Menthane-1,2,8-triol has been identified as a natural product in the herbs of Mentha haplocalyx Briq[6]. The isolation of this and other monoterpenoids from plant sources typically involves a series of extraction and chromatographic steps.
Generalized Protocol for Isolation from Mentha species
This protocol outlines a general procedure for the isolation of p-menthane-1,2,8-triol from plant material. The specific conditions may require optimization based on the plant matrix and the concentration of the target compound.
1. Extraction:
- Macerate dried and powdered plant material (e.g., leaves and stems of Mentha haplocalyx) with a suitable solvent such as methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).
- Filter the extract to remove solid plant debris.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning:
- Suspend the crude extract in a water-methanol mixture.
- Perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove non-polar constituents like fats and waxes.
- Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the monoterpenoids.
- Collect and concentrate the ethyl acetate fraction.
3. Chromatographic Purification:
- Subject the concentrated ethyl acetate fraction to column chromatography using silica gel as the stationary phase.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
- Monitor the collected fractions by thin-layer chromatography (TLC).
- Combine fractions containing the compound of interest, as indicated by TLC analysis.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) if necessary to achieve high purity.
4. Structure Elucidation:
- Confirm the identity and structure of the isolated p-menthane-1,2,8-triol using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Plant_Material [label="Dried & Powdered\nPlant Material"];
Extraction [label="Maceration with\nMethanol/Ethanol"];
Filtration [label="Filtration"];
Concentration1 [label="Concentration\n(Rotary Evaporator)"];
Crude_Extract [label="Crude Extract"];
Partitioning [label="Solvent Partitioning\n(Hexane, Ethyl Acetate)"];
EtOAc_Fraction [label="Ethyl Acetate\nFraction"];
Concentration2 [label="Concentration"];
Column_Chromatography [label="Silica Gel Column\nChromatography"];
Fractions [label="Collection of Fractions"];
TLC [label="TLC Monitoring"];
Pure_Compound [label="Purified\np-Menthane-1,2,8-triol"];
Structure_Elucidation [label="Spectroscopic Analysis\n(NMR, MS, IR)"];
Plant_Material -> Extraction;
Extraction -> Filtration;
Filtration -> Concentration1;
Concentration1 -> Crude_Extract;
Crude_Extract -> Partitioning;
Partitioning -> EtOAc_Fraction;
EtOAc_Fraction -> Concentration2;
Concentration2 -> Column_Chromatography;
Column_Chromatography -> Fractions;
Fractions -> TLC;
TLC -> Column_Chromatography;
Fractions -> Pure_Compound [label="Combine & Purify"];
Pure_Compound -> Structure_Elucidation;
}
Caption: General workflow for the isolation of p-menthane-1,2,8-triol.
Synthesis of p-Menthane-1,2,8-triol
Chemical synthesis provides a reliable method for obtaining p-menthane-1,2,8-triol for research purposes, allowing for the production of specific stereoisomers. A common synthetic route involves the dihydroxylation of a suitable precursor, such as α-terpineol[3].
Generalized Protocol for Synthesis via Dihydroxylation of α-Terpineol
This protocol describes a general two-step synthesis involving epoxidation followed by hydrolysis.
Step 1: Epoxidation of α-Terpineol
- Dissolve α-terpineol in a suitable aprotic solvent, such as dichloromethane (DCM).
- Cool the solution in an ice bath.
- Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Upon completion, quench the reaction with a solution of sodium thiosulfate or sodium bisulfite.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
Step 2: Hydrolysis of the Epoxide
- Dissolve the crude epoxide in a mixture of a water-miscible solvent, such as acetone or tetrahydrofuran (THF), and water.
- Add a catalytic amount of an acid, such as dilute sulfuric acid or perchloric acid, to the solution.
- Stir the mixture at room temperature and monitor the reaction by TLC.
- Once the epoxide is consumed, neutralize the acid with a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude p-menthane-1,2,8-triol.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
alpha_Terpineol [label="α-Terpineol"];
Epoxidation [label="Epoxidation\n(e.g., m-CPBA in DCM)"];
Epoxide [label="p-Menthane-1,2-epoxy-8-ol"];
Hydrolysis [label="Acid-Catalyzed Hydrolysis\n(e.g., H₂SO₄ in Acetone/Water)"];
Crude_Product [label="Crude p-Menthane-1,2,8-triol"];
Purification [label="Column Chromatography\n(Silica Gel)"];
Pure_Product [label="Pure p-Menthane-1,2,8-triol"];
alpha_Terpineol -> Epoxidation;
Epoxidation -> Epoxide;
Epoxide -> Hydrolysis;
Hydrolysis -> Crude_Product;
Crude_Product -> Purification;
Purification -> Pure_Product;
}
Caption: Synthetic workflow for p-menthane-1,2,8-triol from α-terpineol.
Biological Activities and Toxicological Profile: A Comparative Perspective
As of the current literature review, there is a notable scarcity of specific data on the biological activities and toxicological profile of p-menthane-1,2,8-triol. One study indicated that it did not exhibit inhibitory effects on the in vitro growth of Escherichia coli, Staphylococcus aureus, or Bacillus subtilis at concentrations up to 1.0 mg/mL[6].
Given this data gap, it is informative for researchers to consider the well-documented biological activities of the structurally similar compound, p-menthane-3,8-diol (PMD). It is crucial to emphasize that the biological activities of PMD are not directly transferable to p-menthane-1,2,8-triol and should be considered for contextual and comparative purposes only.
p-Menthane-3,8-diol (PMD): A Biologically Active Analog
PMD is a well-known insect repellent and is the active ingredient in many commercially available biopesticide products[7][8]. It is found naturally in the essential oil of Corymbia citriodora (lemon eucalyptus)[7][9].
Insect Repellent Activity:
-
PMD is recognized as an effective repellent against a variety of insects, including mosquitoes, ticks, and biting flies[10][11][12].
-
Studies have shown that the repellent activity of the different stereoisomers of PMD against Anopheles gambiae mosquitoes is comparable, suggesting a lack of stereospecificity for this particular effect[13].
-
The cis-isomer of PMD is often considered more effective as an insect repellent than the trans-isomer[9].
Antimicrobial and Antiviral Activity:
-
PMD has demonstrated antimicrobial properties, inhibiting the growth of bacteria and fungi[14][15].
-
It has also been investigated for its antiviral properties, showing efficacy against the influenza virus[11][15].
Toxicological Profile of PMD:
-
The U.S. Environmental Protection Agency (EPA) has classified PMD as a biochemical pesticide with a favorable safety profile[12][16].
-
Acute toxicity studies in animals indicate low toxicity via oral and dermal routes[16].
-
PMD is not a skin sensitizer but can be an eye irritant[12][16].
-
Subchronic and developmental toxicity studies have not revealed significant adverse effects at high doses[16].
-
Mutagenicity studies have shown no evidence of genotoxicity[16].
Future Directions
The limited biological data available for p-menthane-1,2,8-triol underscores the need for further research to explore its potential pharmacological and toxicological properties. Future studies should focus on:
-
Screening for Biological Activities: A comprehensive screening of p-menthane-1,2,8-triol and its individual stereoisomers for various biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, is warranted.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanisms of action.
-
Toxicological Evaluation: A thorough toxicological assessment, including acute and chronic toxicity, mutagenicity, and cytotoxicity studies, is essential to establish a safety profile for this compound.
Conclusion
p-Menthane-1,2,8-triol is a naturally occurring monoterpenoid with a well-defined chemical structure and a range of interesting physicochemical properties. While its biological activities remain largely unexplored, the established bioactivities of the structurally related p-menthane-3,8-diol provide a compelling rationale for further investigation. This technical guide serves as a foundational resource for researchers, providing essential information on the chemical and physical characteristics of p-menthane-1,2,8-triol, along with practical guidance for its isolation and synthesis. The elucidation of its biological profile holds the potential to unlock new applications in the fields of drug discovery and development.
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